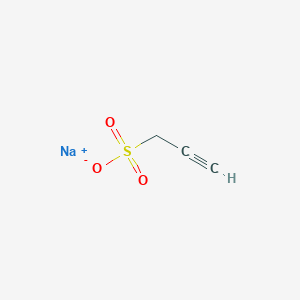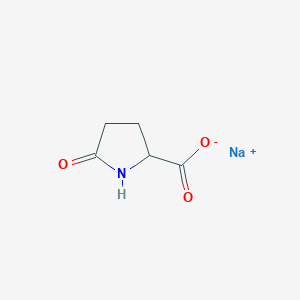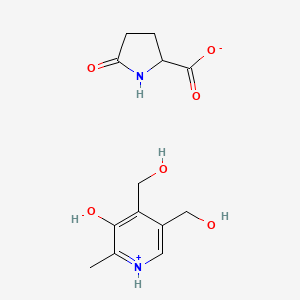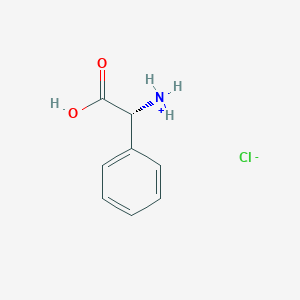
D-Phenylglycine hydrochloride
描述
D-Phenylglycine hydrochloride is a non-proteinogenic amino acid derivative that plays a crucial role in the pharmaceutical and fine chemical industries. It is particularly significant as a precursor for the synthesis of β-lactam antibiotics, such as semisynthetic penicillins and cephalosporins . This compound is also utilized in the production of various antitumor drugs and other pharmacological applications .
准备方法
Synthetic Routes and Reaction Conditions: D-Phenylglycine hydrochloride can be synthesized through several methods. One common approach involves the chlorination of D-(-)-phenylglycine hydrochloride . Another method includes the use of a multi-enzyme cascade pathway, which efficiently produces D-p-hydroxyphenylglycine from L-tyrosine . This enzymatic approach involves a four-enzyme cascade that provides a high yield and enantiomeric excess of the desired product .
Industrial Production Methods: Industrial production of this compound often employs whole-cell bioconversion processes. For instance, a recombinant Escherichia coli strain co-expressing D-hydantoinase and N-carbamoylase from Agrobacterium sp. has been developed for efficient and cost-effective production . This method utilizes a cheap medium formulation and optimized conditions to achieve high productivity and yield .
化学反应分析
Types of Reactions: D-Phenylglycine hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to phenylglyoxylate.
Reduction: Formation of phenylglycine from phenylglyoxylate.
Substitution: Reactions involving the replacement of functional groups.
Common Reagents and Conditions:
Oxidation: Catalysts such as oxidases or chemical oxidizing agents.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: Reagents like halides or nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: Phenylglyoxylate.
Reduction: Phenylglycine.
Substitution: Various substituted phenylglycine derivatives.
科学研究应用
D-Phenylglycine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its role in enzyme-catalyzed reactions and metabolic pathways.
Medicine: Essential in the production of β-lactam antibiotics and antitumor drugs.
Industry: Utilized in the synthesis of artificial non-nutritive sweeteners like aspartame.
作用机制
The mechanism of action of D-Phenylglycine hydrochloride involves its role as a precursor in the synthesis of β-lactam antibiotics. It undergoes enzymatic reactions to form key intermediates that are incorporated into the antibiotic structure . The molecular targets and pathways involved include the inhibition of bacterial cell wall synthesis, leading to the bactericidal effects of the antibiotics .
相似化合物的比较
L-Phenylglycine: Another enantiomer with similar applications but different stereochemistry.
D-p-Hydroxyphenylglycine: A hydroxylated derivative used in the synthesis of β-lactam antibiotics.
3,5-Dihydroxyphenylglycine: A dihydroxylated derivative with unique properties and applications.
Uniqueness: D-Phenylglycine hydrochloride is unique due to its specific stereochemistry, which makes it particularly suitable for the synthesis of certain β-lactam antibiotics. Its efficient production methods and high enantiomeric purity further enhance its industrial and pharmaceutical significance .
属性
IUPAC Name |
[(R)-carboxy(phenyl)methyl]azanium;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2.ClH/c9-7(8(10)11)6-4-2-1-3-5-6;/h1-5,7H,9H2,(H,10,11);1H/t7-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAZPUJDTYUZJMI-OGFXRTJISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)[NH3+].[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C(=O)O)[NH3+].[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25705-52-6 | |
| Record name | Benzeneacetic acid, α-amino-, hydrochloride (1:1), (αR)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25705-52-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


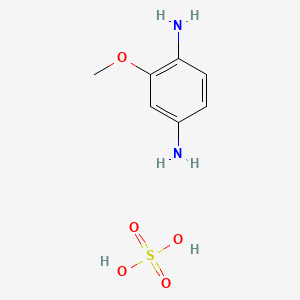
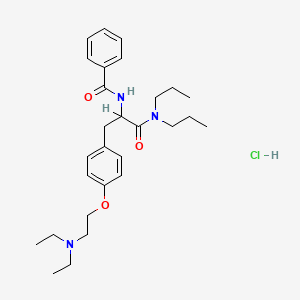

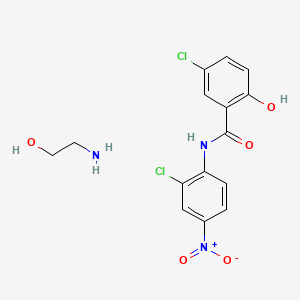
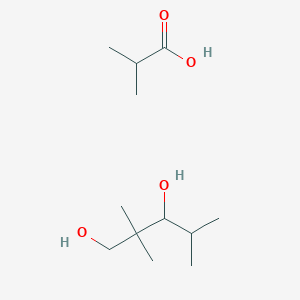
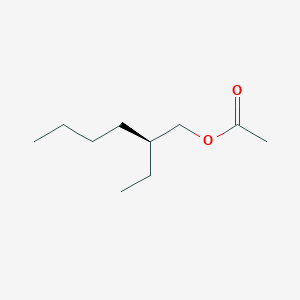

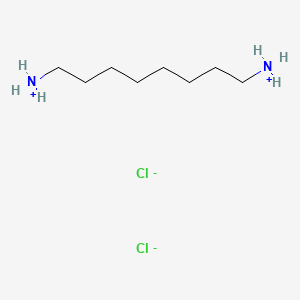
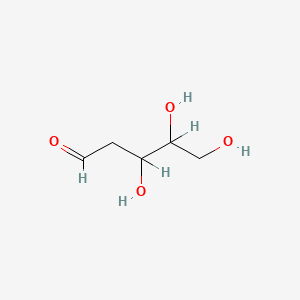
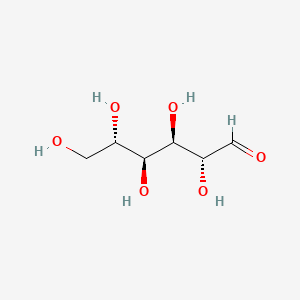
![[5-amino-4-[[3-[(2-amino-4-azaniumyl-5-methylphenyl)diazenyl]-4-methylphenyl]diazenyl]-2-methylphenyl]azanium;dichloride](/img/structure/B7821680.png)
